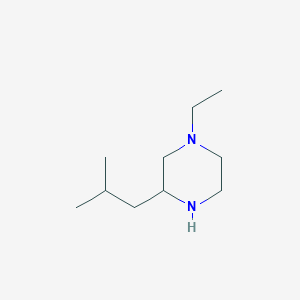
1-Amino-2-methylcyclopentane-1-carboxamide
Descripción general
Descripción
“1-Amino-2-methylcyclopentane-1-carboxamide” is a cyclic amino acid . Its IUPAC name is 1-amino-2-methylcyclopentanecarboxamide . The molecular formula is C7H14N2O and the molecular weight is 142.2 .
Molecular Structure Analysis
The InChI code for “1-Amino-2-methylcyclopentane-1-carboxamide” is 1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Amino-2-methylcyclopentane-1-carboxamide” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-Amino-2-methylcyclopentane-1-carboxamide is a compound of interest in the field of organic synthesis and medicinal chemistry. Its analogues and derivatives are explored for various synthetic routes and biological activities. For example, the synthesis of amino acid derivatives through palladium-catalysed aminocarbonylation demonstrates the versatility of amino acids in organic synthesis, yielding carboxamides of expected structure in excellent yields under various conditions (Müller et al., 2005). Furthermore, the exploration of backbone conformational preferences and pseudorotational ring puckering in cyclic amino acids like 1-aminocyclopentane-1-carboxylic acid reveals the impact of cyclic structures on the molecular flexibility and stability, which is crucial for designing bioactive compounds with desired properties (Alemán et al., 2006).
Biological Activity and Mechanistic Insights
Compounds related to 1-Amino-2-methylcyclopentane-1-carboxamide have been investigated for their inhibitory activities and biological roles. For instance, structural and conformational analogues of L-methionine, such as cycloleucine (1-aminocyclopentane-1-carboxylic acid), have been studied as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine, showing competitive inhibition dependent on ring size and substituents (Coulter et al., 1974). This provides valuable insights into the design of enzyme inhibitors and understanding the structural requirements for activity.
Conformational Studies
The study of the conformational preferences of constrained amino acids, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, has revealed the impact of side chain restriction on molecular conformation. Such studies are fundamental in the field of drug design, as they help predict the conformational behavior of bioactive molecules in different environments, thereby aiding in the design of molecules with enhanced activity and specificity (Casanovas et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
1-amino-2-methylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBVNVIXKNKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylcyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)

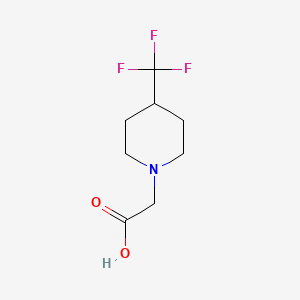

![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)

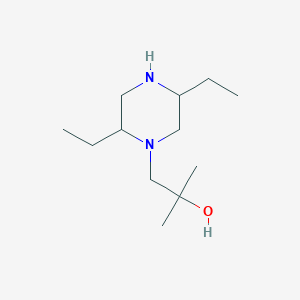

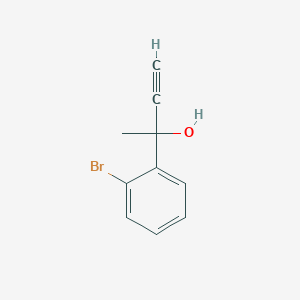

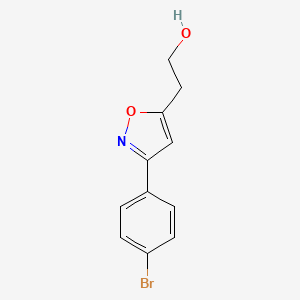
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
